![molecular formula C7H6BrN3 B1499062 8-Brom-5-methyl-[1,2,4]triazolo[1,5-a]pyridin CAS No. 1172341-29-5](/img/structure/B1499062.png)

8-Brom-5-methyl-[1,2,4]triazolo[1,5-a]pyridin

Übersicht

Beschreibung

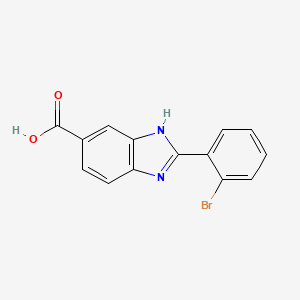

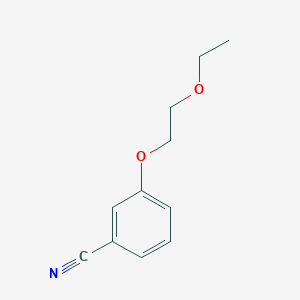

8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C6H4BrN3 . It is a member of the triazolopyridine family, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, such as 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine, can be achieved from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation .Molecular Structure Analysis

The molecular structure of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine consists of a triazolopyridine core with a bromine atom at the 8-position . The SMILES string representation of this compound is Nc1nc2c(Br)cccn2n1 .Wissenschaftliche Forschungsanwendungen

Antidepressiva-Anwendungen

Die Entdeckung von Trazodon, einem [1,2,4]-Triazolopyridin, als selektiver Serotonin-Wiederaufnahmehemmer und seine Zulassung zur Behandlung von Depressionen hat das Interesse an Triazolopyridinen im Allgemeinen geweckt. Dies deutet darauf hin, dass Derivate von [1,2,3]Triazolo[1,5-a]pyridin potenzielle Anwendungen bei der Entwicklung neuer Antidepressiva haben könnten .

Antikrebsmittel

[1,2,4]Triazolo[1,5-a]pyrimidin- und Indolgerüste werden häufig bei der Entwicklung von Antikrebsmitteln eingesetzt. Eine Reihe von [1,2,4]triazolo[1,5-a]pyrimidin-Indolderivaten wurde durch eine molekulare Hybridisierungsstrategie entwickelt und synthetisiert, was auf ihre potenzielle Verwendung in der Krebsbehandlung hindeutet .

Therapeutische Ziele für Stoffwechselstörungen

Isoformen von Fettsäure-bindenden Proteinen (FABPs), wie FABP4 und FABP5, werden als potenzielle therapeutische Ziele für Erkrankungen wie Dyslipidämie, koronare Herzkrankheit und Diabetes anerkannt. Die Chemie und Anwendung von 1,2,4-Triazolo[1,5-a]pyrimidinen wurden in diesem Zusammenhang ausführlich diskutiert .

Umweltfreundliche Synthesemethoden

Es wurde eine umweltfreundliche Methode zur Synthese von 1,2,4-Triazolo[1,5-a]pyridinen unter Mikrowellenbedingungen ohne Verwendung von Katalysatoren oder Additiven etabliert. Dies deutet auf seine Anwendung in der grünen Chemie hin .

Arzneimittelentwicklung

[1,2,4]Triazolo[1,5-a]pyridinderivate haben aufgrund ihrer vielseitigen chemischen Eigenschaften und biologischen Aktivitäten breite Anwendung in der Arzneimittelentwicklung gefunden .

Wirkmechanismus

Mode of Action

It is known that triazolo-pyridine derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

It is known that triazolo-pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (19802 g/mol) and its lipophilic nature suggest that it may have good bioavailability .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with .

Vorteile Und Einschränkungen Für Laborexperimente

8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is relatively inexpensive, making it an attractive option for researchers. However, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine has some limitations for use in laboratory experiments. It is a relatively toxic compound, and it can be difficult to handle in the laboratory. In addition, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is not very soluble in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

There are a number of potential future directions for 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine research. One potential direction is to further investigate the biochemical and physiological effects of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine. Additionally, further research could be done to explore the potential applications of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine, such as its use as a ligand for metal complexes or as a catalyst for organic reactions. In addition, further research could be done to explore the potential uses of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine in the pharmaceutical industry. Finally, further research could be done to investigate the toxicity of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine, as well as its potential to cause adverse effects in humans or other organisms.

Biochemische Analyse

Biochemical Properties

8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .

Cellular Effects

The effects of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by blocking substrate access . This compound can also interact with receptor proteins on the cell surface, triggering downstream signaling cascades that result in altered cellular responses . Additionally, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can influence gene expression by binding to transcription factors and modifying their activity .

Temporal Effects in Laboratory Settings

The stability and effects of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine over time have been studied in various laboratory settings. This compound is relatively stable under standard storage conditions but can degrade under extreme temperatures or pH levels . Long-term exposure to 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine has been shown to cause sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine vary with dosage. At low doses, it can modulate enzyme activity and cell signaling without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for the oxidative metabolism of various compounds . This interaction can lead to changes in metabolic flux and the levels of specific metabolites within the cell . Additionally, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can affect the activity of coenzymes and cofactors, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can influence its biochemical activity and effects .

Subcellular Localization

The subcellular localization of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is crucial for its function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles . The activity and function of 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can be modulated by its subcellular distribution, affecting its interactions with other biomolecules .

Eigenschaften

IUPAC Name |

8-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7-9-4-10-11(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYMVROKAQXEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=NC=NN12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656836 | |

| Record name | 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1172341-29-5 | |

| Record name | 8-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

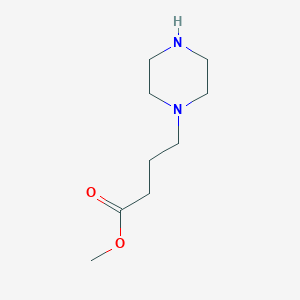

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.